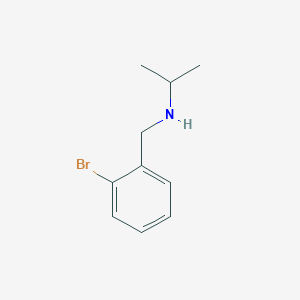

N-(2-bromobenzyl)propan-2-amine

Description

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLHVGAIJGWPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475270 | |

| Record name | N-(2-bromobenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90944-51-7 | |

| Record name | 2-Bromo-N-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90944-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-bromobenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-bromobenzyl)propan-2-amine CAS number 1051919-30-2

An In-depth Technical Guide to N-(2-bromobenzyl)propan-2-amine (CAS 1051919-30-2): Synthesis, Reactivity, and Applications

Executive Summary

This compound is a secondary amine that serves as a valuable bifunctional building block for chemical synthesis and drug discovery. Its structure incorporates a reactive secondary amine for derivatization and an ortho-substituted bromophenyl ring, which is primed for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, details robust synthetic protocols, explores its chemical reactivity, and discusses its potential applications in medicinal chemistry, particularly as a scaffold for more complex molecular architectures. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound, available commercially primarily as its hydrochloride salt, possesses the fundamental properties outlined below. Understanding these characteristics is the first step in its effective application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1051919-30-2 (for hydrochloride salt) | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₄BrN (Free Base) | Calculated |

| Molecular Weight | 228.13 g/mol (Free Base) | Calculated |

| Molecular Weight (HCl Salt) | 264.59 g/mol | Sigma-Aldrich |

| Physical Form | Solid (as HCl salt) | Sigma-Aldrich |

| Purity | ≥95% (Typical) | Sigma-Aldrich |

| InChI Key (HCl Salt) | ISRZFIVELQZMSB-UHFFFAOYSA-N | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Core Synthesis Strategy: Reductive Amination

From a synthetic standpoint, the most efficient and widely utilized method for preparing N-alkylated benzylamines is reductive amination.[1][2] This strategy offers high selectivity and generally proceeds under mild conditions, avoiding the over-alkylation issues that can plague direct nucleophilic substitution of alkyl halides.[1]

The process involves two key stages that can often be performed in a single pot:

-

Imine Formation: The reaction between an aldehyde (2-bromobenzaldehyde) and a primary amine (isopropylamine) to form a Schiff base (imine) intermediate.

-

Reduction: The in-situ reduction of the imine to the corresponding secondary amine.[1][3]

A critical choice in this workflow is the reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents because they are mild enough to selectively reduce the protonated imine (iminium ion) without significantly reducing the starting aldehyde.[1][2] This selectivity is paramount for achieving high yields in a one-pot procedure.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-bromobenzyl)propan-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of N-substituted Benzylamines in Medicinal Chemistry

N-substituted benzylamines represent a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents. The introduction of various substituents on both the aromatic ring and the nitrogen atom allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The target compound, N-(2-bromobenzyl)propan-2-amine, combines a sterically influential ortho-bromine atom on the benzyl ring with an isopropyl group on the amine. This combination is anticipated to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

A thorough understanding of the fundamental physicochemical properties of a novel compound, such as its boiling and melting points, is a prerequisite for its advancement in the drug development pipeline.[1][2][3] These properties influence everything from purification and formulation to absorption, distribution, metabolism, and excretion (ADME).[4][5] This guide will provide the necessary theoretical and practical framework for the characterization of this compound.

Physicochemical Properties: Theoretical Considerations

While experimental data for this compound is scarce, we can predict its general characteristics based on its molecular structure. The hydrochloride salt, N-(2-bromobenzyl)-2-propanamine hydrochloride, is known to be a solid at room temperature. This suggests that the free amine is likely a high-boiling liquid or a low-melting-point solid.

Molecular Structure and Intermolecular Forces

The physical state, melting point, and boiling point of a substance are dictated by the strength of its intermolecular forces. For this compound, the following interactions are at play:

-

Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that increase with the size and surface area of the molecule. The presence of the bulky bromine atom and the overall size of the molecule contribute to significant van der Waals interactions.[6][7][8]

-

Dipole-Dipole Interactions: The carbon-bromine and carbon-nitrogen bonds are polar, creating a permanent molecular dipole. These dipole-dipole attractions contribute to a higher boiling point compared to non-polar molecules of similar size.[6][7]

-

Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This is a relatively strong intermolecular force that significantly increases the boiling point.[6][9]

The Influence of Substituents

-

Ortho-Bromine: The bromine atom increases the molecular weight and polarizability, leading to stronger van der Waals forces and a higher boiling point.[8] Its position at the ortho position may introduce some intramolecular interactions and steric hindrance that could slightly alter the packing efficiency in the solid state, thereby influencing the melting point.

-

N-isopropyl Group: The branched isopropyl group can decrease the efficiency of crystal lattice packing compared to a linear alkyl chain, which may result in a lower melting point.[6] It also influences the basicity of the amine.

Data Summary (Predicted and Related Compounds)

| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical Form (Predicted/Known) | Rationale for Prediction/Observation |

| This compound | Not available | 228.14 | High-boiling liquid or low-melting solid | Presence of polar bonds, hydrogen bonding capability, and a relatively high molecular weight. The hydrochloride salt is a solid. |

| N-(2-bromobenzyl)-2-propanamine hydrochloride | 1051919-30-2 | 264.60 | Solid | Ionic nature of the salt leads to strong electrostatic interactions and a high melting point. |

| 2-Bromobenzylamine | 3959-05-5 | 186.05 | Not specified | Precursor for synthesis. |

| N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride | Not available | 296.24 | Powder | A related compound that exists as a solid salt.[10] |

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted benzylamines is reductive amination.[11][12] This two-step, one-pot reaction involves the formation of an imine from a primary amine and an aldehyde, followed by its reduction to the corresponding amine.

Proposed Synthetic Route: Reductive Amination

The synthesis of this compound can be readily achieved by the reductive amination of 2-bromobenzaldehyde with isopropylamine.

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added isopropylamine (1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. This reducing agent is mild and selective for the reduction of imines in the presence of aldehydes.[11]

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (as indicated by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Determination of Boiling and Melting Points

Accurate determination of the boiling and melting points is crucial for compound identification and purity assessment.[13]

Melting Point Determination

If the purified this compound is a solid at room temperature, its melting point can be determined using a capillary melting point apparatus.[14]

Caption: Workflow for accurate melting point determination.

Protocol:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to determine an approximate melting range.

-

A fresh sample is heated slowly (1-2 °C per minute) near the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A pure compound will have a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination

If this compound is a liquid, its boiling point can be determined by distillation.[13][15]

Protocol:

-

The liquid sample is placed in a distillation flask with boiling chips.

-

A simple distillation apparatus is assembled.[13]

-

The flask is heated gently.

-

The temperature is recorded when the vapor temperature stabilizes during distillation. This stable temperature is the boiling point. It is important to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Conclusion: The Role of Physicochemical Properties in Drug Development

The determination of the boiling and melting points of this compound is not merely an academic exercise. These fundamental physicochemical properties are critical for:

-

Purity Assessment: A sharp melting point is a key indicator of a compound's purity.

-

Compound Handling and Storage: Knowledge of a compound's physical state at different temperatures is essential for its proper handling and storage.

-

Formulation Development: The melting point influences the choice of formulation strategies, particularly for solid dosage forms.

-

Predictive Modeling: These physical constants serve as inputs for computational models that predict other properties like solubility and lipophilicity, which are crucial for ADME profiling.[1]

References

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). NovAliX. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2011). PubMed. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology. [Link]

-

Physical Properties in Drug Design. (2016). ResearchGate. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025). Chemistry LibreTexts. [Link]

-

Determination of Melting points and Boiling points. (n.d.). Learning Space. [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. [Link]

-

Melting Point and Boiling Point of Organic Compounds. (2012). Scribd. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Protocol for the synthesis of N-Alkyl bromomaleimide linkers. (2024). PMC. [Link]

-

Modular Synthesis of alpha-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination. (2022). ChemRxiv. [Link]

-

Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. (2023). ChemRxiv. [Link]

-

2-(2-Bromophenyl)propan-2-amine hydrochloride. (n.d.). PubChem. [Link]

-

Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. [Link]

-

Reductive Amination. (2024). Chemistry Steps. [Link]

-

Synthesis of Substituted N-Alkylamines in Aqueous Media. (2025). ResearchGate. [Link]

- Preparation of halogenated primary amines. (2002).

-

Boiling Point and Melting Point in Organic Chemistry. (2024). Chemistry Steps. [Link]

-

Boiling & Melting Points. (n.d.). MSU chemistry. [Link]

-

Physical Properties of Alkyl Halides. (2023). Chemistry LibreTexts. [Link]

-

Benzyl 2-aminopropanoate hydrochloride. (n.d.). PubChem. [Link]

-

3.3 Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources. [Link]

-

Melting and boiling points of benzene and fluorobenzene. (2014). Chemistry Stack Exchange. [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 7. Supplemental Topics [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride [cymitquimica.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 15. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

Difference between N-(2-bromobenzyl)propan-2-amine HCl and free base

This guide provides an in-depth technical analysis of N-(2-bromobenzyl)propan-2-amine , specifically contrasting its Hydrochloride (HCl) Salt and Free Base forms.[1] It is designed for researchers requiring precise control over physicochemical properties during synthetic workflows and drug formulation.

Comparative Analysis: HCl Salt vs. Free Base[1]

Chemical Identity & Structural Context

Compound Name: this compound Synonyms: N-Isopropyl-2-bromobenzylamine; N-(2-Bromobenzyl)isopropylamine CAS (HCl): 1051919-30-2 Core Structure: A secondary amine featuring an isopropyl group and a 2-bromobenzyl moiety.[1][2][3][4]

This molecule serves as a critical bifunctional building block .[1] The secondary amine offers a nucleophilic handle for acylation or alkylation, while the ortho-bromide provides a site for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura), albeit with higher steric demand than its para- isomer.[1]

Physicochemical Comparative Analysis

The choice between the HCl salt and free base is not merely logistical but determines the thermodynamic and kinetic success of downstream applications.

Table 1: Property Matrix

| Feature | HCl Salt (Ionic Lattice) | Free Base (Neutral Species) |

| Physical State | Crystalline Solid (White to Off-white) | Viscous Liquid / Low-melting Solid (Colorless to Yellow) |

| Molecular Weight | ~264.59 g/mol | ~228.13 g/mol |

| Solubility Profile | Polar: Water, Methanol, DMSO, Ethanol.[1][3] Insoluble in non-polar organics.[1] | Lipophilic: DCM, Ethyl Acetate, Toluene, Diethyl Ether. Sparingly soluble in water. |

| Storage Stability | High: Resistant to oxidation and atmospheric CO₂.[1] Non-hygroscopic (generally).[1] | Moderate to Low: Prone to oxidation (N-oxide formation) and carbamate formation upon CO₂ exposure.[1] |

| Thermodynamics | High lattice energy; kinetically inert.[1] | High free energy; nucleophilically active. |

| Primary Use Case | Long-term storage, aqueous formulation, analytical standards.[1] | Synthetic reactions (Nucleophilic attack), Pd-catalysis, extraction.[1] |

Strategic Selection: The "Why" and "When"

Scientific integrity requires understanding the causality behind selecting a form.

A. When to use the HCl Salt

-

Storage & Inventory: The protonated amine (

) is protected from oxidation.[1] The ionic lattice barrier prevents atmospheric moisture absorption and degradation. -

Aqueous Reactions: Ideal for reactions in polar media or those requiring slow release of the free amine via in-situ deprotonation (e.g., using

in a biphasic system).[1] -

Purification: Crystallization of the HCl salt is a robust method to remove non-basic impurities (e.g., unreacted benzyl bromide starting material) without chromatography.

B. When to use the Free Base

-

Anhydrous Synthesis: Critical for moisture-sensitive reactions (e.g., using reagents like

, -

Nucleophilic Efficiency: In acylation or alkylation reactions, the free base possesses the lone pair required for attack. Using the HCl salt here requires an auxiliary base (e.g., TEA, DIPEA), which atom-economically wastes reagents and complicates purification.

-

Transition Metal Catalysis: Free amines can act as ligands.[1] However, for cross-coupling at the aryl bromide, the free amine must often be protected or the free base form carefully managed to prevent catalyst poisoning.

Experimental Protocols: Interconversion

These protocols are self-validating systems.[1] The "Check" steps ensure the chemical transformation is complete before proceeding.

Protocol A: Salt-to-Base (Liberation)

Objective: Convert stable storage form (HCl) to reactive form (Free Base) for synthesis.[1]

-

Dissolution: Suspend 10.0 mmol of This compound HCl in 50 mL of Dichloromethane (DCM). Note: The salt will not fully dissolve initially.

-

Neutralization: Slowly add 15 mL of 1M NaOH (aq) or Saturated

while stirring vigorously at 0°C. -

Phase Separation: Transfer to a separatory funnel. Isolate the organic (DCM) layer.

-

Extraction: Extract the aqueous layer twice more with 20 mL DCM to recover residual amine.

-

Drying: Dry combined organics over Anhydrous

for 15 minutes. Filter. -

Concentration: Remove solvent in vacuo (Rotary Evaporator) at <40°C.

-

Validation Check: Obtain

-NMR.[1] The absence of broad exchangeable proton peaks >8 ppm (ammonium) and sharp integration of the amine proton (~1.5-2.0 ppm) confirms conversion.

-

Protocol B: Base-to-Salt (Stabilization)

Objective: Convert crude oily product to stable solid for storage.[1]

-

Dilution: Dissolve crude Free Base in minimal Diethyl Ether or Ethyl Acetate.[1]

-

Acidification: Dropwise add 2M HCl in Diethyl Ether (or Dioxane) at 0°C.

-

Observation: Immediate formation of a white precipitate indicates salt formation.

-

-

Filtration: Collect the solid via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold Ether to remove non-basic organic impurities.

-

Desiccation: Dry under high vacuum to remove trace solvents.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process and chemical pathways for handling this compound.

Caption: Workflow for selecting and converting between the Salt and Free Base forms based on experimental requirements.

Safety & Handling (E-E-A-T)

-

2-Bromo Moiety: Halogenated benzylamines can be skin and eye irritants.[1] The 2-bromo position increases lipophilicity compared to the parent benzylamine, potentially enhancing dermal absorption.

-

HCl Salt: Generally safer to handle as a dust-free solid, but can cause severe irritation to mucous membranes if inhaled.[1]

-

Free Base: Volatile and corrosive.[1] Always handle in a fume hood.

-

Isomer Note: Do not confuse with the para-isomer (4-bromobenzyl), often used as a structural probe for N-isopropylbenzylamine (a methamphetamine mimic).[1] The ortho-isomer (2-bromo) has distinct steric properties and is typically a specific synthetic intermediate.[1]

References

-

PubChem. (2025).[1][7][8] 2-(2-Bromophenyl)propan-2-amine hydrochloride Compound Summary. National Library of Medicine.[9] [Link][1]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Amine Salt/Base interconversion principles).

-

Ezawa, M., et al. (2015). Synthesis of secondary amines via reductive amination. Tetrahedron Letters, 56(48), 6689-6692.[1][10] (Context for benzylamine synthesis).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy N-(Propan-2-yl)-1H-indol-2-amine [smolecule.com]

- 3. N-(2-Methoxybenzyl)propan-2-amine | C11H17NO | CID 11458027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-benzylpropan-2-amine;hydrochloride | C10H16ClN | CID 12284955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(2-Bromophenyl)propan-2-amine hydrochloride | C9H13BrClN | CID 53256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-(2-bromobenzyl)propan-2-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromobenzyl)propan-2-amine is a secondary amine that belongs to the broader class of N-benzyl-isopropylamines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to known pharmacophores and its utility as a versatile synthetic intermediate. The presence of a bromine atom on the phenyl ring at the ortho position introduces specific steric and electronic properties that can influence biological activity and provide a handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis via reductive amination, methods for its characterization, and a discussion of its potential applications in research and drug development.

Chemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₄BrN | N/A |

| Molecular Weight | 228.13 g/mol | N/A |

| InChIKey (HCl salt) | ISRZFIVELQZMSB-UHFFFAOYSA-N | [1] |

| CAS Number (HCl salt) | 1051919-30-2 | [1] |

Synthesis of this compound via Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of 2-bromobenzaldehyde with isopropylamine.[2][3] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often employed for this transformation, as it is less reactive towards the starting aldehyde compared to the intermediate imine.[4]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Amine: Add isopropylamine (1.2 eq) to the solution.

-

Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

-

Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions to control any potential exotherm.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Workflow

Caption: Analytical workflow for structural confirmation.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, such as N-isopropylbenzylamine, the following spectroscopic data can be predicted for this compound.[5]

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Multiplets in the range of δ 7.1-7.6 ppm. The bromine substituent will influence the chemical shifts of the adjacent protons.

-

Benzyl Protons (Ar-CH₂-N): A singlet at approximately δ 3.8 ppm.

-

Isopropyl Methine Proton (N-CH-(CH₃)₂): A septet at approximately δ 2.8-3.0 ppm.

-

Isopropyl Methyl Protons (N-CH-(CH₃)₂): A doublet at approximately δ 1.1 ppm.

-

Amine Proton (N-H): A broad singlet, the chemical shift of which is concentration-dependent.

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons (Ar-C): Signals in the range of δ 120-140 ppm. The carbon attached to the bromine will have a distinct chemical shift.

-

Benzyl Carbon (Ar-CH₂-N): A signal around δ 50-55 ppm.

-

Isopropyl Methine Carbon (N-CH-(CH₃)₂): A signal around δ 48-50 ppm.

-

Isopropyl Methyl Carbons (N-CH-(CH₃)₂): A signal around δ 22-24 ppm.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 227 and 229 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. A prominent fragment ion would be the tropylium ion or benzyl cation at m/z 91, resulting from the cleavage of the C-N bond.[6][7] Another significant fragment would be the loss of the isopropyl group.

Potential Applications and Research Directions

N-benzyl-isopropylamine derivatives have been investigated for a range of biological activities. Their structural resemblance to methamphetamine has led to studies on their potential as central nervous system stimulants and their toxicological profiles.[8] The N-isopropylbenzylamine scaffold serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[9] The presence of the bromine atom in this compound makes it a particularly useful intermediate for further chemical elaboration through reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures for drug discovery programs.

References

-

PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

-

PubMed Central (PMC). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. [Link]

-

ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

PubChem. Benzyldiisopropylamine. [Link]

-

Compound Interest. A guide to 13c nmr chemical shift values. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

Bioregistry. PubChem compound. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Chemistry LibreTexts. 3.10: 13C-NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [https://www.docbrown.info/page06/molecule_spectroscopy/specindexamine.htm#propan-2-amine H NMR]([Link] H NMR)

-

OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

PubChem. 1-(2-Bromophenyl)propan-2-amine. [Link]

-

PubChem. 2-Bromobenzylamine. [Link]

-

Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

PubChem. PubChem. [Link]

-

YouTube. Reductive Amination | Synthesis of Amines. [Link]

-

YouTube. reductive amination & secondary amine synthesis. [Link]

-

PubChem. 2-(2-Bromophenyl)propan-2-amine hydrochloride. [Link]

Sources

- 1. N-(2-bromobenzyl)-2-propanamine hydrochloride | 1051919-30-2 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. N-Isopropylbenzylamine(102-97-6) 13C NMR spectrum [chemicalbook.com]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide | 1609401-34-4 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Selective Reductive Amination Protocol for N-(2-bromobenzyl)propan-2-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(2-bromobenzyl)propan-2-amine (also known as N-isopropyl-2-bromobenzylamine).[1] Unlike traditional methods relying on catalytic hydrogenation—which poses a high risk of dehalogenating the aryl bromide—or the toxic sodium cyanoborohydride, this protocol utilizes Sodium Triacetoxyborohydride (STAB) .

This method is designed for medicinal chemistry applications where the ortho-bromo handle is critical for downstream coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).[1] The protocol features a self-validating acid-base purification workflow, eliminating the need for chromatography in most crude preparations.[1]

Strategic Analysis & Chemistry Selection

Retrosynthetic Logic

The target molecule is a secondary amine constructed from an electron-deficient aryl aldehyde and a sterically hindered primary amine.[1]

-

Target: this compound[1]

-

Precursors: 2-Bromobenzaldehyde + Propan-2-amine (Isopropylamine)[1]

-

Key Challenge: The ortho-bromo substituent creates steric bulk near the reaction center and is susceptible to hydrogenolysis (cleavage) if transition metal catalysts (Pd/C, PtO2) and H2 gas are used.[1]

Reagent Selection: Why STAB?

We utilize Sodium Triacetoxyborohydride (STAB) over other reducing agents for three mechanistic reasons:

-

Chemoselectivity: STAB is less basic and milder than Sodium Borohydride (NaBH4). It reduces the intermediate iminium ion significantly faster than it reduces the starting aldehyde. This allows for a "One-Pot" procedure without pre-isolating the imine.[1]

-

Halogen Tolerance: Unlike catalytic hydrogenation, STAB does not affect aryl halides, preserving the bromine atom for future functionalization.

-

Toxicity Profile: It avoids the cyanide risks associated with Sodium Cyanoborohydride (NaBH3CN).

Reaction Mechanism

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion. STAB coordinates with the nitrogen, delivering a hydride to the carbon center.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.[1] The iminium ion is the obligate intermediate reduced by the hydride.[1]

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| 2-Bromobenzaldehyde | Limiting Reagent | 1.0 | 185.02 | Solid/Liquid (MP dependent) |

| Propan-2-amine | Amine Source | 1.2 | 59.11 | Volatile (BP 33°C); use excess |

| NaBH(OAc)3 (STAB) | Reducing Agent | 1.5 | 211.94 | Moisture sensitive |

| Acetic Acid (AcOH) | Catalyst | 1.0 | 60.05 | Promotes iminium formation |

| 1,2-Dichloroethane (DCE) | Solvent | -- | -- | Anhydrous preferred |

Standard Operating Procedure (SOP)

Step 1: Solvation and Imine Formation

-

Charge a flame-dried round-bottom flask with 2-Bromobenzaldehyde (1.0 equiv).

-

Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M.

-

Add Propan-2-amine (1.2 equiv) followed by Acetic Acid (1.0 equiv).[1]

-

Expert Insight: The addition of AcOH buffers the solution to pH ~5-6, accelerating the dehydration of the carbinolamine to the iminium ion.[1]

-

-

Stir at room temperature under Nitrogen atmosphere for 30–60 minutes.

-

Checkpoint: Solution may turn slightly cloudy or change color (yellowing) indicating imine formation.

-

Step 2: Reduction

-

Cool the mixture slightly (0°C is optional but recommended to control exotherm) in an ice bath.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

-

Safety Note: Gas evolution (H2) is minimal compared to NaBH4, but ensure venting.

-

-

Remove ice bath and stir at room temperature for 12–16 hours (Overnight).

Step 3: Quenching

-

Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 20 minutes to decompose excess borohydride and neutralize acetic acid.

Purification Workflow (Self-Validating)

The following extraction protocol utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde) without chromatography.[1]

Figure 2: Acid-Base extraction workflow.[1] This process ensures that only basic amines are isolated, effectively removing non-basic starting materials.[1]

Characterization & Quality Control

Upon isolation, the product should appear as a clear to pale yellow oil.

1. Proton NMR (1H NMR, 400 MHz, CDCl3):

-

Aryl Region: Multiplets at 7.10–7.60 ppm (4H) corresponding to the 2-bromoaryl ring.[1]

-

Benzylic Position: Singlet (s) at ~3.8–3.9 ppm (2H). This confirms the reduction of the C=N bond to C-N.

-

Methine (Isopropyl): Septet at ~2.8–2.9 ppm (1H).

-

Methyls (Isopropyl): Doublet at ~1.1 ppm (6H).

2. Mass Spectrometry (ESI-MS):

-

Target Mass: 227.03 (79Br) and 229.03 (81Br).

-

Observation: Look for [M+H]+ peaks at 228 and 230 in a 1:1 ratio, characteristic of a mono-brominated compound.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Increase Step 1 stir time; Ensure Isopropylamine is fresh (not lost to evaporation). |

| Remaining Aldehyde | STAB decomposition | STAB is moisture sensitive. Use a fresh bottle or increase equivalents to 2.0. |

| Dialkylation | N/A for this substrate | Dialkylation is sterically impossible with isopropylamine and STAB under these conditions. |

| Emulsion | pH issues during workup | Ensure the aqueous layer is fully basic (pH > 12) before final extraction. Add brine. |

Safety & Hazards

-

2-Bromobenzaldehyde: Causes skin and serious eye irritation.[1][2][3][4]

-

Propan-2-amine: Highly flammable liquid and vapor.[1][4] Causes severe skin burns and eye damage.[4] Handle in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid.

-

1,2-Dichloroethane: Carcinogen and toxic.[1] Can be substituted with Dichloromethane (DCM) if necessary, though reaction rates may decrease slightly.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

-

PubChem Database. (n.d.). Compound Summary for 2-Bromobenzaldehyde. National Center for Biotechnology Information.

-

Common Organic Chemistry. (n.d.). Reductive Amination with Sodium Triacetoxyborohydride (STAB).[11]

Sources

- 1. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

N-(2-bromobenzyl)propan-2-amine as intermediate in pharmaceutical synthesis

Topic: Strategic Utilization of N-(2-bromobenzyl)propan-2-amine in Heterocyclic Scaffold Assembly Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Development Scientists, and API Synthesis Professionals.

Executive Summary: The "Orthogonal" Lynchpin

This compound (CAS: 68297-36-9) represents a high-value "privileged intermediate" in modern pharmaceutical synthesis. Its structural utility lies in its orthogonal reactivity :

-

The Secondary Amine: A nucleophilic handle ready for acylation, sulfonation, or further alkylation.

-

The ortho-Bromoaryl Moiety: A pre-installed electrophile for intramolecular Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Heck-type).

This duality makes it an ideal precursor for constructing Isoindolines and Tetrahydroisoquinolines —core pharmacophores found in CNS-active agents (e.g., 5-HT receptor modulators), kinase inhibitors, and anesthetic agents.

Chemical Profile & Stability

Before initiating synthesis, researchers must account for the physicochemical behavior of the free base versus its salt forms.

| Property | Specification | Operational Note |

| IUPAC Name | This compound | Also cited as N-isopropyl-2-bromobenzylamine. |

| Molecular Weight | 228.13 g/mol | -- |

| Appearance | Pale yellow oil (Free Base) | Oxidizes slowly in air; store under Argon. |

| Basicity ( | ~9.5 (Calculated) | Forms stable crystalline HCl or Oxalate salts. |

| Solubility | DCM, MeOH, Toluene | Immiscible in water; requires pH >10 for extraction. |

| Hazards | Irritant | Precursors (2-bromobenzyl bromide) are lachrymators. |

Primary Synthesis Protocol: Reductive Amination

While alkylation of isopropylamine with 2-bromobenzyl bromide is possible, it suffers from over-alkylation (formation of tertiary amines). The Reductive Amination route is the industry gold standard for selectivity and yield.

Protocol A: Reductive Amination (Standard)

Objective: Synthesis of this compound from 2-bromobenzaldehyde.

Reagents:

-

2-Bromobenzaldehyde (1.0 equiv)

-

Isopropylamine (1.2 equiv)

-

Sodium Borohydride (

) (1.5 equiv) -

Methanol (Anhydrous)

-

Acetic Acid (Catalytic, optional)[1]

Step-by-Step Workflow:

-

Imine Formation (The Equilibrium):

-

Charge a reaction vessel with 2-Bromobenzaldehyde (e.g., 10 mmol) and anhydrous Methanol (30 mL).

-

Add Isopropylamine (12 mmol) dropwise at

. -

Critical Checkpoint: Allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde. The formation of the imine intermediate is crucial before reduction to prevent direct reduction of the aldehyde to benzyl alcohol.

-

-

Reduction:

-

Cool the mixture back to

. -

Add

(15 mmol) portion-wise over 30 minutes. Caution: Exothermic hydrogen evolution. -

Allow to warm to RT and stir for 12 hours.

-

-

Workup & Purification:

-

Quench with water (10 mL) followed by 1M NaOH to ensure pH >10 (ensures amine is in free base form).

-

Evaporate Methanol under reduced pressure.

-

Extract aqueous residue with Dichloromethane (DCM) (

mL). -

Dry organics over

and concentrate. -

Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc + 1%

).

-

Visualization: Synthesis Pathway

Figure 1: Selective synthesis via reductive amination. The dashed red line indicates the impurity pathway avoided by ensuring complete imine formation prior to reduction.

Advanced Application: Intramolecular Cyclization

The primary value of this intermediate is its ability to cyclize into

Protocol B: Pd-Catalyzed Synthesis of Isoindolines

Mechanism: Intramolecular Buchwald-Hartwig Amination.

Reagents:

-

This compound (1.0 equiv)

-

(2 mol%) or

-

Ligand: BINAP or Xantphos (4 mol%)

-

Base:

(Sodium tert-butoxide) (1.5 equiv) -

Solvent: Toluene (Degassed)

Workflow:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Catalyst Pre-loading: Add Pd source, Ligand, and Base. Purge again.

-

Substrate Addition: Dissolve the amine intermediate in Toluene and inject into the vial.

-

Cyclization: Heat to

for 12–18 hours. -

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Why this works: The bulky isopropyl group on the nitrogen actually favors reductive elimination in the catalytic cycle by forcing the palladium center into a favorable geometry for C-N bond formation, often resulting in higher yields compared to methyl-substituted analogues.

Visualization: Divergent Utility

Figure 2: Divergent synthetic pathways. The intermediate serves as a gateway to three distinct heterocyclic classes.

Quality Control & Analytical Standards

To validate the synthesis of this compound, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| Confirms | ||

| Shift indicates secondary amine formation. | ||

| Confirms retention of Bromine (no dehalogenation). | ||

| HPLC | Single peak, RT distinct from aldehyde | Purity check (>98% required for Pd steps). |

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Isoindoline Synthesis: Wolfe, J. P., et al. "Intramolecular Palladium-Catalyzed Aryl Amination: Chemistry of 2-Bromoarylalkylamines." Journal of the American Chemical Society, 1996, 118(30), 7215–7216. Link

-

Carbonylation Applications: Cai, C., et al. "Palladium-catalyzed synthesis of isoindoloquinazolinones via dicarbonylation of 1,2-dibromoarenes." Organic & Biomolecular Chemistry, 2012. Link

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for this compound hydrochloride. Link

Sources

Application Notes and Protocols for the N-alkylation of Isopropylamine with 2-Bromobenzyl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-alkylation of isopropylamine with 2-bromobenzyl halides, a key synthetic transformation for accessing N-(2-bromobenzyl)isopropylamine and its analogs. These structures serve as valuable intermediates in the development of various pharmaceutical agents. This application note details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting.

Introduction: Significance in Medicinal Chemistry

The N-alkylation of primary amines is a cornerstone of modern organic synthesis, enabling the construction of secondary amines that are prevalent in a vast array of biologically active molecules. The targeted synthesis of N-(2-bromobenzyl)isopropylamine is of particular interest as the 2-bromobenzyl motif is a versatile handle for further functionalization, often through cross-coupling reactions, to build molecular complexity. The isopropyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. This guide is designed to provide researchers with the technical expertise to perform this synthesis efficiently and selectively.

Reaction Mechanism and Rationale

The N-alkylation of isopropylamine with a 2-bromobenzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-bromobenzyl halide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, leading to the displacement of the halide leaving group.[1]

A critical aspect of this reaction is the use of a base. The initial nucleophilic attack results in the formation of an ammonium salt. A base is required to deprotonate this intermediate, regenerating a neutral secondary amine and preventing the reaction from stalling.[1]

The choice of base and solvent is paramount for the success of this reaction. A non-nucleophilic base is preferred to avoid competition with the amine in attacking the electrophile. The solvent should be polar and aprotic to solvate the cationic intermediate and promote the SN2 pathway without deactivating the nucleophile through hydrogen bonding.[3]

Experimental Protocol

This protocol is optimized for the selective mono-N-alkylation of isopropylamine with 2-bromobenzyl bromide.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromobenzyl bromide | ≥98% | e.g., MilliporeSigma | Lachrymator, handle in a fume hood.[4] |

| Isopropylamine | ≥99% | e.g., MilliporeSigma | Flammable and corrosive, handle with care. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific | Finely powdered for better reactivity. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., MilliporeSigma | Store over molecular sieves. |

| Ethyl acetate (EtOAc) | ACS Grade | For work-up and chromatography. | |

| Hexanes | ACS Grade | For chromatography. | |

| Brine (saturated NaCl solution) | For work-up. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||

| Silica Gel | 230-400 mesh | For column chromatography. | |

| TLC plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

UV lamp for TLC visualization

Step-by-Step Procedure

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, add finely powdered anhydrous potassium carbonate (2.0 equivalents). Place the flask under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: To the flask, add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension. Add isopropylamine (1.2 equivalents) to the mixture.

-

Substrate Addition: Dissolve 2-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5] Use a mobile phase of 10-20% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the 2-bromobenzyl bromide spot is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.[6][7]

-

Mobile Phase: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective. The optimal eluent should be determined by TLC analysis.

-

Collect the fractions containing the pure product and combine them.

-

Remove the solvent under reduced pressure to yield the purified N-(2-bromobenzyl)isopropylamine as an oil or low-melting solid.

-

Data Presentation

| Substrate | Product | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl chloride | N-isopropylbenzylamine | - | Methanol | 30 | - | 85.2 | [8] |

| Benzyl chloride | N-isopropylbenzylamine | - | Ethanol | 40 | - | 84.1 | [8] |

| Benzyl chloride | N-isopropylbenzylamine | - | Ethyl Acetate | 60 | - | 83.2 | [8] |

| Aniline | Dibenzylaniline | NaHCO₃ (2.2) | Water | 80 | 1 | 95 | [5] |

| Benzylamine | N-butylbenzylamine | Et₃N (1.0) | DMF | 20-25 | 9 | 76 | [9] |

Note: The yields presented are from literature for analogous reactions and serve as a general guide. Actual yields may vary depending on the specific 2-bromobenzyl halide used and the precise reaction conditions.

Scientific Insights and Troubleshooting

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Base (Potassium Carbonate): Potassium carbonate is a moderately strong, non-nucleophilic base that is largely insoluble in DMF.[10][11] This heterogeneity can be advantageous as it provides a solid surface for the reaction to occur and simplifies removal during work-up (filtration). Its basicity is sufficient to deprotonate the initially formed ammonium salt, driving the reaction to completion.

-

Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent, which is ideal for SN2 reactions.[10] It effectively solvates the cationic transition state, thereby accelerating the reaction rate.[12] Unlike protic solvents (e.g., alcohols), DMF does not form strong hydrogen bonds with the amine nucleophile, leaving it more "naked" and reactive.[12]

-

Control of Over-alkylation: A significant challenge in the N-alkylation of primary amines is the potential for the secondary amine product to react further with the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[1] The steric hindrance of the isopropyl group on the nitrogen of the product, N-(2-bromobenzyl)isopropylamine, helps to mitigate this side reaction by slowing down the rate of the second alkylation. Using a slight excess of the primary amine can also favor the desired mono-alkylation.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst (if applicable)- Low reaction temperature- Insufficient reaction time- Poor quality reagents (e.g., wet solvent) | - Increase reaction temperature incrementally.- Extend the reaction time and monitor by TLC.- Ensure all reagents and solvents are anhydrous. |

| Formation of Byproducts | - Over-alkylation leading to tertiary amine.- Elimination reaction of the benzyl halide. | - Use a slight excess of isopropylamine.- Maintain the recommended reaction temperature; higher temperatures can favor elimination.- Consider a more sterically hindered base if over-alkylation is severe. |

| Difficult Purification | - Co-elution of product and starting material or byproducts. | - Optimize the mobile phase for column chromatography using different solvent polarities.- Consider a pre-purification step, such as an acid-base extraction, to remove unreacted amine. |

Safety Precautions

-

2-Bromobenzyl halides are lachrymators and skin irritants.[4] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Isopropylamine is a flammable, corrosive, and volatile liquid.[8] Handle in a fume hood away from ignition sources. Wear appropriate PPE to prevent skin and eye contact.

-

N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

-

Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

-

Royal Society of Chemistry. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.

-

Dorn, V., Radivoy, G., Gette, R., & Capurso, M. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI. [Link]

-

Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. [Link]

-

Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(59), 31236-31241. [Link]

-

Ishida, T., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(45), 8391-8395. [Link]

-

Gawande, M. B., et al. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Paquette, L. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Angewandte Chemie International Edition, 57(51), 16674-16690. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

Dorn, V., Radivoy, G., Gette, R., & Capurso, M. (2025). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

-

International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. [Link]

-

Quora. (2017, March 24). What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium?[Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl bromide. PubChem Compound Database. [Link]

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?[Link]

-

Pearson. (n.d.). Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377. [Link]

-

Royal Society of Chemistry. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics. [Link]

-

Selva, M., et al. (1998). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-alkyl Anilines. The Journal of Organic Chemistry, 63(20), 6782-6785. [Link]

-

UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

-

Biotage. (2018). Successful Flash Chromatography. [Link]

-

MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

-

CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

-

ResearchGate. (n.d.). N-alkylation and degradation of compound 23. Retrieved from [Link]

-

Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

-

Royal Society of Chemistry. (2015). Density functional reactivity theory study of SN2 reactions from the information-theoretic perspective. Physical Chemistry Chemical Physics, 17(40), 26839-26847. [Link]

-

Gunanathan, C., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9022-9026. [Link]

-

Royal Society of Chemistry. (n.d.). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. [Link]

-

Halberstadt, C. R., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 56(23), 9576-9589. [Link]

-

Sciencemadness.org. (2017, August 11). isopropylamine alkylation w/bromoethane not going as expected. [Link]

-

Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 98. [Link]

-

ResearchGate. (n.d.). Substitution reaction of benzyl bromide with 2 (above). Retrieved from [Link]

-

Patsnap. (2020, June 16). Method for synthesizing N-isopropylbenzylamine. [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]

-

ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 4. 2-Bromobenzyl bromide | C7H6Br2 | CID 76965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencemadness.org [sciencemadness.org]

- 11. reddit.com [reddit.com]

- 12. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of N-(2-Bromobenzyl)propan-2-amine in Heterocyclic Scaffolding

Executive Summary

This guide details the synthetic utility of N-(2-bromobenzyl)propan-2-amine (CAS: Generic structure class), a bifunctional building block characterized by an ortho-bromoaryl moiety tethered to a bulky secondary isopropylamine. This specific arrangement—an electrophilic aryl halide in proximity to a nucleophilic amine—serves as a "pre-organized" scaffold for Palladium-catalyzed annulation reactions.

Key Applications:

-

Carbonylation: Direct access to N-isopropylisoindolin-1-ones (gamma-lactams).

-

Carboamination: Synthesis of tetrahydroisoquinolines via alkene insertion.

-

Cascade Cyclization: Modular construction of fused polycycles.

Mechanistic Rationale: The "Ortho-Constraint" Strategy

The utility of this compound lies in its ability to undergo intramolecular oxidative functionalization . The isopropyl group plays a dual role:

-

Steric Modulator: It prevents over-alkylation side reactions common with primary amines or methyl-substituted analogs.

-

Conformational Lock: The bulk of the isopropyl group biases the rotamer population, favoring conformations where the nitrogen lone pair is closer to the metal center after oxidative addition, thereby accelerating the ring-closing step.

Signaling Pathway: Pd-Catalyzed Divergence

The following diagram illustrates how a single precursor diverges into two distinct heterocyclic classes based on the catalytic partner (CO vs. Alkene).

Figure 1: Divergent synthetic pathways controlled by the reaction partner. The ortho-bromo moiety dictates the regioselectivity of the cyclization.

Preparation of the Scaffold

Before initiating complex catalysis, the starting material must be synthesized with high purity.

Protocol A: Reductive Amination

Objective: Synthesis of this compound. Scale: 10 mmol

Reagents:

-

2-Bromobenzaldehyde (1.85 g, 10 mmol)

-

Isopropylamine (0.89 g, 15 mmol, 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equiv)

-

Dichloromethane (DCM) (30 mL)

-

Acetic Acid (glacial, 1-2 drops)

Procedure:

-

Imine Formation: In a 100 mL round-bottom flask, dissolve 2-bromobenzaldehyde in DCM (30 mL). Add isopropylamine and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes under Nitrogen. Note: The solution may warm slightly as the imine forms.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

-

Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 5% MeOH in DCM).

-

Expected Yield: >85% as a colorless to pale yellow oil.

-

Application 1: Synthesis of N-Isopropylisoindolin-1-ones

This is the most robust application. The reaction utilizes Carbon Monoxide (CO) insertion to form the gamma-lactam ring.

Critical Factor: Ligand Selection

Standard phosphines (PPh₃) often fail because the free secondary amine can coordinate to Palladium, poisoning the catalyst. Xantphos is required here; its wide bite angle (111°) stabilizes the Pd center and facilitates the reductive elimination of the amide bond.

Protocol B: Pd-Catalyzed Aminocarbonylation

Target: N-isopropylisoindolin-1-one Scale: 1.0 mmol

Reagents:

-

Substrate: this compound (228 mg, 1.0 mmol)

-

Catalyst: Pd(OAc)₂ (11 mg, 5 mol%)

-

Ligand: Xantphos (29 mg, 5 mol%)

-

Base: Na₂CO₃ (212 mg, 2.0 equiv) or Et₃N (3 equiv)

-

CO Source: CO Balloon (1 atm) or Mo(CO)₆ (Solid source, 1 equiv)

-

Solvent: Toluene or DMF (5 mL, degassed)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in Toluene (2 mL) for 10 minutes to generate the active catalyst species.

-

Reaction Assembly: Add the substrate, base, and remaining solvent to a pressure tube (or Schlenk flask). Add the catalyst solution.

-

CO Introduction:

-

Method A (Balloon): Purge the flask with CO three times and attach a CO balloon.

-

Method B (Solid): Add Mo(CO)₆ directly to the solid mix before adding solvent.

-

-

Heating: Heat the sealed vessel to 80–100°C for 12–16 hours.

-

Checkpoint: The reaction mixture usually turns black (Pd precipitation) upon completion.

-

-

Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.[2] Concentrate the filtrate.

-

Analysis: The product is typically a crystalline solid. Verify by ¹H NMR (Look for the disappearance of the CH₂-NH benzylic signal and appearance of the lactam CH₂ signal shifted downfield).

Data Summary: Typical Results

| Variable | Condition | Yield (%) | Notes |

|---|---|---|---|

| Ligand | PPh₃ | <20% | Catalyst decomposition |

| Ligand | Xantphos | 88-94% | Optimal turnover |

| Solvent | Toluene | 90% | Cleaner workup |

| CO Source | Mo(CO)₆ | 82% | Safer, no gas cylinder needed |

Application 2: Synthesis of Tetrahydroisoquinolines

For researchers aiming to construct six-membered rings, the Carboamination strategy is superior. This involves reacting the aryl bromide with an alkene.[2][3][4]

Mechanism: Wolfe Carboamination

Unlike the Heck reaction (which retains the alkene unsaturation), carboamination adds both the Aryl group and the Nitrogen across the double bond, closing the ring.

Protocol Modification: Because the secondary amine is nucleophilic, it is often advantageous to use an external alkene (like styrene or tert-butyl acrylate) or alkylate the nitrogen with an allyl group to perform an intramolecular cyclization (forming a pyrrolidine or piperidine fused system).

Protocol C: Intramolecular Carboamination (from N-Allyl derivative) Pre-requisite: Alkylate the starting material with allyl bromide to get N-allyl-N-(2-bromobenzyl)propan-2-amine.

-

Conditions: Pd₂(dba)₃ (2 mol%), dppb (4 mol%), NaOtBu (2.0 equiv), Toluene, 100°C.

-

Outcome: Formation of 1-isopropyl-3-vinyl-isoindoline or tetrahydroisoquinoline depending on the specific substitution pattern and ligand bite angle.

Troubleshooting & Optimization

Common Failure Modes

-

Catalyst Poisoning: The free amine binds Pd.

-

Solution: Use Xantphos or DPEphos .[5] These chelating ligands bind Pd more tightly than the amine.

-

-

Protodebromination: The Ar-Br is reduced to Ar-H (starting material loses Br).

-

Solution: Ensure the solvent is strictly anhydrous. Water acts as a proton source. Switch from inorganic bases (Na₂CO₃) to organic bases (Et₃N) if using moisture-sensitive intermediates.

-

-

Low Conversion in Carbonylation:

-

Solution: Increase CO pressure (balloon -> 5 bar) or temperature (100°C -> 120°C). Ensure efficient stirring to maximize gas-liquid transfer.

-

References

-

Wolfe, J. P. (2008).[4] "Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines." Journal of Organic Chemistry. Link

-

Martinelli, J. R., et al. (2007). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." Journal of the American Chemical Society. Link

-

Gadge, S. T., et al. (2014). "Palladium-catalyzed carbonylation of 2-bromoanilines with 2-formylbenzoic acid: efficient synthesis of functionalized isoindolinones." Chemistry – A European Journal. Link

-

Rao, W. H., et al. (2018). "Selective O-Cyclization of N-Methoxy Aryl Amides via Palladium-Catalyzed C-H Activation." Organic Letters. Link

-

Manabe, K., et al. (2017). "Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes." Organic Syntheses. Link

Sources

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild conditions for Pd-catalyzed carboamination of N-protected hex-4-enylamines and 1-, 3-, and 4-substituted pent-4-enylamines. Scope, limitations, and mechanism of pyrrolidine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-bromobenzyl)propan-2-amine building block for medicinal chemistry

Executive Summary

N-(2-bromobenzyl)propan-2-amine (CAS: 1051919-30-2, HCl salt) represents a strategic "ortho-functionalized" building block in medicinal chemistry. Its value lies in the unique combination of a secondary amine, a steric isopropyl handle, and a reactive ortho-bromoaryl moiety. Unlike simple benzylamines, the ortho-bromide serves as a pre-installed activation site for transition-metal-catalyzed cyclizations, enabling the rapid assembly of privileged pharmacophores such as isoindolines , tetrahydroisoquinolines , and benzodiazepines .

This application note details the synthesis of this building block and provides a validated protocol for its application in a Palladium-catalyzed intramolecular Heck cyclization—a critical workflow for generating CNS-active scaffolds.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | N-Isopropyl-2-bromobenzylamine |

| CAS Number | 1051919-30-2 (HCl); 11195239 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 228.13 g/mol (Free base) |

| Physical State | Colorless oil (Free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; HCl salt soluble in water |

| Key Functionality | Secondary amine (Nucleophile); Aryl Bromide (Electrophile/Oxidative Addition Site) |

Synthesis of the Building Block

While commercially available, in-house preparation allows for scale-up and freshness assurance, critical for sensitive catalytic downstream steps.

Protocol A: Reductive Amination (High-Throughput Compatible)

Rationale: The isopropyl group provides steric bulk that naturally suppresses over-alkylation (formation of tertiary amines), making this reaction highly selective compared to methyl- or ethylamine analogs.

Reagents:

-

2-Bromobenzaldehyde (1.0 equiv)

-

Isopropylamine (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) (0.2 M concentration)

-

Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask under N

, dissolve 2-bromobenzaldehyde (10 mmol, 1.85 g) in anhydrous DCM (50 mL). -

Add isopropylamine (12 mmol, 1.02 mL) followed by catalytic acetic acid. Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (Hex/EtOAc 4:1) for disappearance of aldehyde.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 15 minutes to control gas evolution.

-

Workup: Warm to RT and stir overnight. Quench with saturated NaHCO

(aq). Extract with DCM (3 x 30 mL). -

Purification: Dry organic phase over Na

SO

Key Application: Modular Synthesis of Isoquinolines